molecular formula C12H24N2O4 B2433046 Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate CAS No. 2470440-30-1

Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

Cat. No.: B2433046
CAS No.: 2470440-30-1
M. Wt: 260.334
InChI Key: UVXNDRYGKKLSPQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dioxane ring. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-dioxane derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions has also been explored for the synthesis of this compound, providing an efficient and scalable route .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate involves the protection of the amine group through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.

    N-Boc-1,6-diaminohexane: Another carbamate used for protecting amines in organic synthesis.

    Tert-butyl N-(6-aminohexyl)carbamate: Used in the synthesis of polymers and other materials.

Uniqueness

Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is unique due to the presence of the dioxane ring, which provides additional stability and reactivity compared to simpler carbamates. This makes it particularly useful in complex synthetic routes where stability under various conditions is required .

Properties

IUPAC Name

tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-10(2,3)18-9(15)14-12(6-13)7-16-11(4,5)17-8-12/h6-8,13H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXNDRYGKKLSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CN)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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